Agi-134

描述

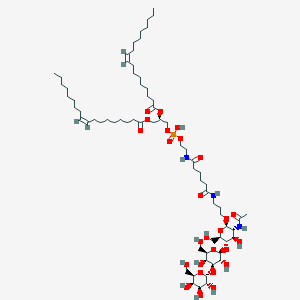

Alpha-Gal this compound is a synthetic alpha Gal (aGal) molecule, with potential immunomodulating and antineoplastic activities. Upon intratumoral injection of aGal this compound, aGal coats the cancer cell membranes and triggers an anti-aGal antibody-mediated immune response leading to an initial complement-dependent and antibody-dependent cellular cytotoxicity (ADCC). This cytotoxicity causes release from tumor cells and subsequent uptake of released tumor-associated antigens (TAAs) by antigen-presenting cells (APCs). This may activate a systemic immune response against the TAAs and may eradicate cancer cells. aGal is a cell-surface carbohydrate antigen not expressed by humans while being expressed by all other mammals and bacteria. Anti-aGal antibodies are continuously and abundantly produced by humans due to exposure to aGal present on intestinal bacteria in the digestive system.

This compound is a Oligosaccharide drug with a maximum clinical trial phase of I and has 1 investigational indication.

属性

CAS 编号 |

1821461-84-0 |

|---|---|

分子式 |

C70H126N3O26P |

分子量 |

1456.7 g/mol |

IUPAC 名称 |

[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C70H126N3O26P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39-57(80)91-48-51(94-58(81)40-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)49-93-100(88,89)92-44-42-72-56(79)38-35-34-37-55(78)71-41-36-43-90-68-59(73-50(3)77)62(84)66(54(47-76)97-68)98-70-65(87)67(61(83)53(46-75)96-70)99-69-64(86)63(85)60(82)52(45-74)95-69/h18-21,51-54,59-70,74-76,82-87H,4-17,22-49H2,1-3H3,(H,71,78)(H,72,79)(H,73,77)(H,88,89)/b20-18-,21-19-/t51-,52-,53-,54-,59-,60+,61+,62-,63+,64-,65-,66-,67+,68-,69-,70+/m1/s1 |

InChI 键 |

ZJYQGJWRGLACDM-UNBAAJOISA-N |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCC(=O)NCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)NC(=O)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCC(=O)NCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)NC(=O)C)OC(=O)CCCCCCCC=CCCCCCCCC |

产品来源 |

United States |

Foundational & Exploratory

AGI-134: A Novel In-Situ Cancer Vaccine Activating a Systemic Anti-Tumor Immune Response

An In-depth Technical Guide on the Mechanism of Action in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AGI-134 is a first-in-class, fully synthetic alpha-galactosyl (α-Gal) glycolipid-like small molecule designed to act as an in-situ cancer vaccine.[1][2] Administered intratumorally, this compound spontaneously incorporates into the plasma membranes of cancer cells, presenting the α-Gal epitope on their surface.[1][3] This triggers a multi-pronged attack by the immune system, leveraging the naturally high abundance of anti-Gal antibodies in humans.[1] The binding of these antibodies to the α-Gal-labeled tumor cells initiates both complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC), leading to rapid tumor cell lysis. This localized cell death releases a broad spectrum of tumor-associated antigens (TAAs), which are subsequently taken up by antigen-presenting cells (APCs). The activated APCs then prime a systemic, T-cell mediated adaptive immune response against the patient's specific tumor neoantigens, resulting in the destruction of both local and distant tumors in what is known as an abscopal effect. Preclinical and clinical studies have demonstrated the potential of this compound to induce robust anti-tumor immunity, both as a monotherapy and in synergy with checkpoint inhibitors.

Core Mechanism of Action

This compound's mechanism of action is centered on redirecting the potent, pre-existing anti-Gal immune response towards malignant tissues. Humans, unlike most other mammals, do not express the α-Gal epitope and consequently maintain a high titer of circulating anti-Gal IgG and IgM antibodies due to exposure to α-Gal-expressing bacteria in the gut microbiome. This compound harnesses this natural immunity to convert a patient's own tumor into an autologous vaccine.

The process can be broken down into the following key steps:

-

Tumor Cell Labeling: Following intratumoral injection, the lipid tail of this compound facilitates its insertion into the cancer cell membrane, effectively decorating the tumor with α-Gal epitopes.

-

Innate Immune Activation: The newly presented α-Gal epitopes are rapidly recognized and bound by circulating anti-Gal IgM and IgG antibodies.

-

Tumor Cell Lysis:

-

Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM antibodies potently activates the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) on the tumor cell surface and subsequent osmotic lysis. In vitro studies have demonstrated this compound-induced deposition of complement components C3b/C3bi and the MAC (C5b-C9) on human cancer cell lines.

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG antibodies bound to the tumor cells engage Fcγ receptors on natural killer (NK) cells, triggering the release of cytotoxic granules and inducing apoptosis of the cancer cells.

-

-

In-Situ Vaccination and Adaptive Immune Response: The CDC and ADCC-mediated tumor cell destruction creates a pro-inflammatory tumor microenvironment and releases a diverse pool of TAAs. These antigens are then taken up by APCs, such as dendritic cells (DCs). The activated APCs process and present these TAAs to T cells, leading to the generation of a systemic, tumor-specific CD8+ T cell response. This adaptive immunity targets not only the primary, injected tumor but also distant, untreated metastatic lesions (abscopal effect).

Preclinical Data

Numerous preclinical studies in mouse models have demonstrated the anti-tumor efficacy of this compound. These studies have been crucial in establishing the proof-of-concept for its mechanism of action.

In Vitro Studies

| Cell Lines | Experiment | Key Findings | Reference |

| Human SW480 and A549 adenocarcinoma | This compound treatment followed by incubation with human serum | Enhanced binding of anti-Gal IgG and IgM to the cell surface. | |

| Human A549 and SW480 adenocarcinoma | This compound treatment and incubation with normal human serum (NHS) | Induced complement-dependent killing of SW480 cells. | |

| Human A549 adenocarcinoma | This compound treatment and incubation with NHS | Induced deposition of complement C3b/C3bi and formation of the membrane attack complex (MAC) C5b-C9. | |

| Human and mouse cancer cells | This compound treatment | This compound inserts into the plasma membranes. | |

| This compound-treated cells | Incubation with human APCs and murine CD8α+ dendritic cells | Increased phagocytosis of tumor cells by APCs. Cross-presentation of tumor antigens by CD8α+ DCs, leading to activation of antigen-specific CD8+ T cells. |

In Vivo Studies

| Animal Model | Tumor Type | Treatment | Key Findings | Reference |

| α1,3GT-/- mice (produce anti-Gal antibodies) | B16F10 and JB/RH melanoma | Single intratumoral injection of this compound | Potent inhibition of the growth of untreated, distal tumors (abscopal effect). This effect was dependent on the presence of anti-Gal antibodies. A single dose protected against contralateral tumor development for over 90 days. | |

| Melanoma mouse models | Melanoma | Two intratumoral injections of this compound (24 hours apart) | In one model, 50% of mice had complete tumor regression vs. 24% in controls. In a second model, 67% of treated mice had complete regression vs. 0% in controls. This compound treatment led to a significant survival benefit. | |

| α1,3GT-/- mice | B16-F10 melanoma | This compound in combination with an anti-PD-1 antibody | Synergistic effect in protecting from secondary tumor growth. |

Clinical Data

A Phase 1/2a clinical trial has been conducted to evaluate the safety, tolerability, and biological activity of this compound in patients with unresectable metastatic solid tumors.

Phase 1/2a Study Design

-

Part 1 (Dose-Escalation): 5 patients were treated to determine the safety, tolerability, and recommended Phase 2 dose (RP2D).

-

Part 2 (Dose Expansion): 33 patients were treated at the RP2D.

Key Clinical Findings

| Parameter | Finding | Reference |

| Safety and Tolerability | The study met its primary endpoint. This compound was found to be safe and well-tolerated, with no dose-limiting toxicities reported. The maximum tolerated dose was not reached, and the RP2D was determined to be up to 200mg. Treatment-related adverse events were mostly transient and mild to moderate. | |

| Immune Response | Most patients analyzed showed an increase in Alpha-Gal antibodies, indicating increased overall immune activity. | |

| Tumor Microenvironment Modulation | Increases in antigen-presenting cells (APCs) were observed in most tissue samples analyzed. T cell and macrophage infiltration was seen in approximately one-third of evaluable patients' injected tumors and in approximately half of evaluable patients' uninjected lesions. | |

| Clinical Efficacy | 29% of patients in the trial achieved a best overall response of stable disease. |

Immune Response Biomarkers (Evaluable Patients, n=17)

| Biomarker | Injected Lesions | Uninjected Lesions | Reference |

| Increase in Conventional Dendritic Cells (CD11c+ HLADR+) | 59% (10/17) showed an increase within or outside the tumor. | Not specified | |

| Increase in T helper cells (CD3+CD4+) | 29% (5/17) | 47% (8/17) | |

| Increase in Cytotoxic T cells (CD3+CD8+) | 35% (6/17) | 47% (8/17) | |

| Increase in Macrophages (CD68+) | 24% (4/17) | 47% (5/17) |

Experimental Protocols

In Vitro Cell-Based Assays

-

Cell Lines: Human SW480 and A549 adenocarcinoma cell lines, as well as B16F10 and JB/RH melanoma cell lines, were utilized. These cell lines lack α-Gal epitopes.

-

This compound Treatment: Cells were treated with this compound to facilitate its incorporation into the cell membranes.

-

Antibody Binding Assay: this compound-treated cells were incubated with human serum to assess the binding of naturally occurring anti-Gal IgG and IgM antibodies.

-

Complement-Dependent Cytotoxicity (CDC) Assay: this compound-treated cells were incubated in normal human serum (NHS) as a source of complement and anti-Gal antibodies. Cell death was measured to determine the extent of CDC.

-

Complement Deposition Assay: Following incubation with NHS, cells were analyzed by flow cytometry for the deposition of complement components such as C3b/C3bi and the MAC (C5b-C9).

-

Antigen Presentation Assay: this compound-treated cells were killed and then co-cultured with antigen-presenting cells (APCs), such as dendritic cells. The subsequent activation of antigen-specific CD8+ T cells was measured to assess cross-presentation.

In Vivo Murine Studies

-

Animal Model: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice were used. These mice, like humans, do not express α-Gal epitopes and can be immunized to produce anti-Gal antibodies.

-

Tumor Models: B16F10 and JB/RH melanoma cell lines, which also lack α-Gal expression, were used to establish tumors in the mice.

-

Treatment Protocol: this compound was administered via intratumoral injection. In some studies, a single injection was used, while in others, two injections were given 24 hours apart.

-

Efficacy Assessment: Tumor growth was monitored for up to 32 days or longer. The primary endpoint was often tumor regression and overall survival. The abscopal effect was evaluated by measuring the growth of untreated, contralateral tumors.

-

Combination Therapy: To assess synergy, this compound was administered in combination with an anti-PD-1 antibody.

Conclusion

This compound represents a novel and promising approach in cancer immunotherapy. By leveraging a pre-existing and potent immune pathway, it effectively converts a "cold" tumor into a "hot," immunologically active one. The in-situ vaccination strategy initiated by this compound leads to the generation of a systemic, patient-specific anti-tumor T-cell response, capable of targeting both primary and metastatic disease. The encouraging preclinical data, coupled with the safety and initial efficacy signals from the Phase 1/2a clinical trial, underscore the potential of this compound as a valuable addition to the cancer immunotherapy armamentarium, particularly in combination with other immunomodulatory agents like checkpoint inhibitors. Further clinical development is warranted to fully elucidate its therapeutic potential across various solid tumor types.

References

- 1. This compound, a fully synthetic α-Gal-based cancer immunotherapy: Synergy with an anti-PD-1 antibody and pre-clinical pharmacokinetic and toxicity profiles. - ASCO [asco.org]

- 2. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kickstarting the cancer immunity cycle with this compound [acir.org]

AGI-134: A Synthetic Alpha-Gal Glycolipid Repurposing Natural Immunity for In Situ Cancer Vaccination

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AGI-134 is a novel, synthetic alpha-Gal glycolipid designed to function as an in situ cancer vaccine. By leveraging the naturally occurring, high-titer anti-Gal antibodies present in humans, this compound marks tumor cells for destruction by the host immune system. This process initiates a cascade of immune events, leading to the generation of a systemic, tumor-specific T-cell response. This guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction

The concept of in situ vaccination, where a tumor is turned into a personalized vaccine, represents a promising frontier in cancer immunotherapy. This compound embodies this approach by utilizing the alpha-Gal epitope (Galα1-3Galβ1-4GlcNAc-R), a carbohydrate antigen not naturally expressed in humans but common on bacteria and non-primate mammals.[1] Consequently, humans possess a high concentration of circulating anti-Gal antibodies.[1] this compound is a synthetic glycolipid that, when administered intratumorally, spontaneously incorporates into the plasma membrane of cancer cells, effectively "painting" them with the alpha-Gal epitope.[2][3] This artificial decoration triggers a powerful and localized immune response, leading to tumor cell lysis and the release of tumor-associated antigens (TAAs), thereby initiating a broader, systemic anti-tumor immunity.

Mechanism of Action

The immunotherapeutic activity of this compound is initiated by the binding of pre-existing anti-Gal antibodies to the alpha-Gal epitopes displayed on the surface of this compound-labeled tumor cells.[4] This binding event triggers a dual-pronged attack on the tumor through complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC).

2.1. Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM and IgG antibodies activates the classical complement pathway. This leads to the deposition of complement proteins, such as C3b, on the tumor cell surface and the formation of the membrane attack complex (MAC), which creates pores in the cell membrane, causing cell lysis. The cleavage of complement components also generates anaphylatoxins like C5a, which act as potent chemoattractants for immune cells, further amplifying the inflammatory response within the tumor microenvironment.

2.2. Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc portion of anti-Gal IgG antibodies bound to this compound-labeled tumor cells is recognized by Fcγ receptors on immune effector cells, primarily Natural Killer (NK) cells. This engagement activates the NK cells to release cytotoxic granules containing perforin and granzymes, inducing apoptosis in the target tumor cells.

2.3. In Situ Vaccine Effect and Systemic Immunity: The destruction of tumor cells by CDC and ADCC leads to the release of a broad spectrum of TAAs. These antigens are then taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, which are recruited to the inflamed tumor site. The APCs process these TAAs and present them to T cells in the draining lymph nodes, leading to the activation and expansion of tumor-specific CD8+ cytotoxic T lymphocytes and CD4+ helper T cells. These activated T cells can then circulate throughout the body to identify and eliminate distant metastatic tumor cells, an effect known as the abscopal effect.

References

- 1. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BioLineRx Announces Results from Phase 1/2a Study of Investigational Anti-Tumor Vaccine this compound in Metastatic Solid Tumors [prnewswire.com]

AGI-134: An In-Depth Technical Guide to its Immunogenic Cell Death Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AGI-134 is a novel, synthetic α-Galactosylceramide (α-Gal) glycolipid designed to induce immunogenic cell death (ICD) and generate a robust, systemic anti-tumor immune response. Administered intratumorally, this compound integrates into the tumor cell membrane, marking it for destruction by the host's pre-existing anti-α-Gal (anti-Gal) antibodies. This triggers a cascade of immune events, transforming the tumor into an in situ personalized vaccine. This technical guide provides a comprehensive overview of the this compound-induced immunogenic cell death pathway, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to elucidate its activity.

Mechanism of Action: A Multi-pronged Attack on Cancer

This compound orchestrates a powerful anti-tumor response by hijacking a natural and potent arm of the human immune system. The mechanism can be dissected into several key stages:

-

Tumor Cell Labeling: Following intratumoral injection, the lipophilic tail of this compound facilitates its spontaneous insertion into the plasma membrane of cancer cells. This effectively decorates the tumor with α-Gal epitopes, a carbohydrate antigen not naturally expressed on human cells.[1]

-

Recognition by Pre-existing Antibodies: Humans possess high titers of naturally occurring anti-Gal antibodies, primarily of the IgM and IgG isotypes, due to constant exposure to α-Gal-expressing gut bacteria.[1] These circulating anti-Gal antibodies readily recognize and bind to the this compound molecules on the tumor cell surface.[2]

-

Induction of Immunogenic Cell Death: The binding of anti-Gal antibodies to this compound-labeled tumor cells initiates two potent cell death pathways:

-

Complement-Dependent Cytotoxicity (CDC): The binding of IgM anti-Gal antibodies is a powerful activator of the classical complement pathway.[2] This leads to the formation of the Membrane Attack Complex (MAC) on the tumor cell surface, creating pores and inducing rapid cell lysis.[3]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): IgG anti-Gal antibodies bound to the tumor cells are recognized by Fcγ receptors on natural killer (NK) cells and other immune effector cells. This engagement triggers the release of cytotoxic granules, such as perforin and granzymes, leading to apoptosis of the tumor cell.

-

-

Antigen Presentation and T-Cell Activation: The lytic and apoptotic cell death induced by CDC and ADCC releases a plethora of tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs). This creates a pro-inflammatory tumor microenvironment that attracts and activates antigen-presenting cells (APCs), particularly dendritic cells (DCs). These APCs engulf the tumor debris, process the TAAs, and present them on MHC class I and II molecules to naïve T-cells in the draining lymph nodes. This leads to the priming and activation of tumor-specific CD8+ cytotoxic T-lymphocytes and CD4+ helper T-cells.

-

Systemic Anti-Tumor Immunity (Abscopal Effect): The activated, tumor-specific T-cells then circulate throughout the body, capable of recognizing and eliminating untreated, distant metastatic lesions. This systemic response, known as the abscopal effect, is a hallmark of successful cancer immunotherapy and has been observed in preclinical models of this compound treatment.

Signaling Pathways and Experimental Workflows

This compound Induced Immunogenic Cell Death Pathway

Caption: this compound signaling pathway leading to systemic anti-tumor immunity.

Experimental Workflow for In Vitro Cytotoxicity Assays

Caption: Workflow for CDC and ADCC assays.

Experimental Workflow for In Vivo Abscopal Effect Model

Caption: Workflow for in vivo abscopal effect evaluation.

Quantitative Data Summary

Preclinical In Vivo Efficacy in Melanoma Models

| Parameter | Mouse Model 1 (B16-F10) | Mouse Model 2 (JB/RH) | Reference |

| Complete Tumor Regression (Primary Tumor) | 50% with this compound vs. 24% in control | 67% with this compound vs. 0% in control | |

| Contralateral Tumor Development (Abscopal Effect) | 16% with this compound vs. 86% in PBS control | Not Reported | |

| Survival | Significantly increased compared to control | Significantly increased compared to control | |

| Synergy with anti-PD-1 (Contralateral Tumor Development) | 6% with this compound + anti-PD-1 vs. 38% with this compound alone, 62% with anti-PD-1 alone, and 77% in mock-treated | Not Reported |

Phase 1/2a Clinical Trial Biomarker Data (Metastatic Solid Tumors)

| Biomarker | Injected Lesions | Uninjected Lesions | Reference |

| Increase in Conventional Dendritic Cells (CD11c+ HLADR+) | 59% (10/17) of evaluable patients showed an increase within or outside the tumor | Not Reported | |

| Increase in T Helper Cells (CD3+CD4+) | 29% (5/17) of evaluable patients | 47% (8/17) of evaluable patients | |

| Increase in Cytotoxic T-cells (CD3+CD8+) | 35% (6/17) of evaluable patients | 47% (8/17) of evaluable patients | |

| Increase in Macrophages (CD68+) | 24% (4/17) of evaluable patients | 47% (5/17) of evaluable patients | |

| Best Overall Response | 29% (11/38) of patients achieved Stable Disease | N/A |

Detailed Experimental Protocols

In Vitro Complement-Dependent Cytotoxicity (CDC) Assay

-

Cell Lines: A549 (human lung carcinoma) or SW480 (human colon adenocarcinoma).

-

This compound Labeling:

-

Harvest and wash tumor cells.

-

Resuspend cells in PBS at a concentration of 1x10^6 cells/mL.

-

Add this compound to a final concentration of 500 µg/mL.

-

Incubate for 1 hour at 37°C with rotation.

-

Wash cells three times with ice-cold PBS to remove unbound this compound.

-

-

CDC Assay:

-

Resuspend this compound-labeled cells in assay medium.

-

Plate cells in a 96-well plate.

-

Add normal human serum (NHS) as a source of anti-Gal antibodies and complement to a final concentration of 2.5-50%.

-

Incubate for 10-45 minutes at 37°C.

-

Measure cell lysis using a lactate dehydrogenase (LDH) release assay according to the manufacturer's instructions.

-

In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

-

Cell Lines and Effector Cells: A549 target cells and human NK cells as effector cells.

-

This compound Labeling: As described in the CDC assay protocol.

-

ADCC Assay:

-

Plate this compound-labeled A549 cells in a 96-well plate.

-

Add human NK cells at an effector-to-target ratio of 10:1.

-

Add affinity-purified human anti-Gal IgG to a final concentration of 30 µg/mL.

-

Incubate for 6 hours at 37°C in a 5% CO2 incubator.

-

Measure cell lysis using an LDH release assay or a reporter assay that measures FcγRIIIa activation.

-

In Vitro Antigen Cross-Presentation Assay

-

Cell Lines and Primary Cells: CHO-K1 cells transduced to express ovalbumin (OVA), and murine CD8α+ dendritic cells (DCs).

-

Induction of Cell Death:

-

Label OVA-expressing CHO-K1 cells with 1 mg/mL this compound as described above.

-

Induce cell death by incubating with 50% NHS.

-

-

Co-culture and T-cell Activation:

-

Co-culture the this compound-treated, dying CHO-OVA cells with CD8α+ DCs at varying ratios.

-

After 4 hours, add OT-I CD8+ T-cells (which recognize the OVA peptide SIINFEKL presented on MHC class I) to the co-culture.

-

Incubate overnight.

-

Measure T-cell activation by quantifying IFN-γ production in the supernatant using an ELISA.

-

In Vivo Murine Melanoma Abscopal Model

-

Animal Model: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, do not express α-Gal and produce anti-Gal antibodies.

-

Tumor Inoculation:

-

Inject 1x10^6 B16-F10 melanoma cells subcutaneously into the right flank (primary tumor) and left flank (secondary, contralateral tumor) of each mouse.

-

-

Treatment:

-

When the primary tumors reach a predetermined size, intratumorally inject 1 mg of this compound in 100 µL of PBS into the primary tumor only.

-

Administer a second dose 24 hours later.

-

-

Monitoring and Analysis:

-

Measure the volume of both the primary and secondary tumors 2-3 times per week.

-

Monitor the survival of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for immune cell infiltration.

-

Conclusion

This compound represents a promising and innovative approach to cancer immunotherapy. By leveraging the body's abundant, pre-existing anti-Gal antibodies, it effectively triggers immunogenic cell death, leading to the generation of a personalized, systemic anti-tumor immune response. The robust preclinical data demonstrating tumor regression, an abscopal effect, and synergy with checkpoint inhibitors, coupled with the encouraging biomarker data from the Phase 1/2a clinical trial, underscore the potential of this compound as a valuable addition to the cancer treatment arsenal. Further clinical development is warranted to fully elucidate its therapeutic efficacy in various solid tumor indications.

References

AGI-134: Reshaping the Tumor Microenvironment from Immunologically "Cold" to "Hot"

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AGI-134 is a novel, synthetic alpha-Gal glycolipid immunotherapy designed to fundamentally reshape the tumor microenvironment (TME). By leveraging the body's pre-existing, abundant anti-Gal antibodies, this compound triggers a cascade of immune events that convert immunologically "cold" tumors into "hot" ones, thereby making them susceptible to immune-mediated destruction. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Core Mechanism of Action: An In-Situ Vaccine

This compound functions as an in-situ autologous vaccine, initiating a powerful anti-tumor immune response through a multi-step process. Upon intratumoral injection, the synthetic glycolipid spontaneously incorporates into the plasma membranes of cancer cells, decorating them with alpha-Gal epitopes.[1][2] This marks the tumor cells for destruction by the host immune system.

The subsequent binding of naturally occurring anti-Gal antibodies initiates a dual-pronged attack:

-

Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM and IgG antibodies to the alpha-Gal epitopes on the tumor cell surface activates the classical complement pathway.[1] This leads to the formation of the Membrane Attack Complex (MAC), which creates pores in the tumor cell membrane, causing cell lysis. The activation of the complement cascade also releases pro-inflammatory anaphylatoxins, such as C5a, which further contribute to the inflammatory TME.

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG-coated tumor cells become targets for immune effector cells, such as Natural Killer (NK) cells, which recognize the Fc portion of the bound antibodies and induce apoptosis.

This initial destruction of tumor cells releases a wave of tumor-associated antigens (TAAs) in a pro-inflammatory context. This "in-situ vaccine" effect facilitates the uptake of TAAs by antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to their maturation and migration to draining lymph nodes. In the lymph nodes, these APCs present the TAAs to T-cells, priming a systemic, tumor-specific T-cell response capable of targeting both the primary, injected tumor and distant, non-injected metastases (an abscopal effect).

Preclinical Evidence: In Vitro and In Vivo Studies

In Vitro Studies: Establishing the Fundamental Mechanism

A series of in vitro experiments using human cancer cell lines (SW480 and A549) established the foundational mechanism of this compound.

Data Summary: In Vitro Effects of this compound

| Experiment | Cell Lines | Key Findings | Reference |

| This compound Incorporation | SW480, A549 | This compound incorporates into cancer cell membranes, presenting the α-Gal epitope on the cell surface. | |

| Anti-Gal Antibody Binding | SW480, A549 | Enhanced binding of human anti-Gal IgG and IgM antibodies to this compound-treated cells. | |

| Complement-Dependent Cytotoxicity (CDC) | SW480, A549 | This compound-treated cells were killed when incubated with normal human serum (NHS); this killing was shown to be complement-dependent. | |

| Complement Deposition | A549 | Increased deposition of complement components C3b/C3bi and the Membrane Attack Complex (MAC) on this compound-treated cells. | |

| Phagocytosis by APCs | A549 | Increased phagocytosis of this compound-treated and opsonized cancer cells by antigen-presenting cells. | |

| Antigen Cross-Presentation | - | Antigen from this compound-treated cells is cross-presented by CD8α+ dendritic cells, leading to the activation of antigen-specific CD8+ T-cells. |

Experimental Protocol: In Vitro Complement-Dependent Cytotoxicity Assay

-

Cell Culture: Human adenocarcinoma cell lines SW480 and A549 are cultured in appropriate media.

-

This compound Treatment: Cells are treated with this compound to allow for incorporation into the cell membrane.

-

Incubation with Serum: this compound-treated cells are incubated with normal human serum (NHS) as a source of complement proteins and anti-Gal antibodies. Control groups include untreated cells and cells incubated with heat-inactivated NHS (to deactivate complement).

-

Viability Assessment: Cell viability is assessed using a standard assay (e.g., MTS or CellTiter-Glo) to quantify cell death.

-

Complement Deposition Analysis: To confirm the mechanism, this compound-treated cells incubated with NHS are stained with fluorescently labeled antibodies against complement components (e.g., C3b, C5b-9) and analyzed by flow cytometry.

In Vivo Studies: Demonstrating Anti-Tumor Efficacy in Mouse Models

The anti-tumor efficacy of this compound was evaluated in α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, lack α-Gal epitopes and produce anti-Gal antibodies.

Data Summary: In Vivo Efficacy of this compound in Mouse Melanoma Models

| Model | Treatment | Key Findings | Reference |

| B16F10 Melanoma (Primary Tumor) | Intratumoral this compound | Almost 50% of this compound-treated tumors fully regressed vs. 24% in the PBS controls. | |

| B16.OVA Melanoma (Primary Tumor) | Intratumoral this compound | 67% of this compound-treated tumors fully regressed vs. 0% in PBS-treated mice. | |

| B16F10 Melanoma (Survival) | Intratumoral this compound | Significant survival benefit: 23% of this compound-treated mice died or required euthanasia by Day 27 vs. 43% in the PBS group (p < 0.05). | |

| B16F10 Melanoma (Abscopal Effect) | Single intratumoral injection into a primary tumor | Contralateral tumors developed in only 16% of this compound-treated mice compared to 86% of PBS-treated mice. | |

| B16F10 Melanoma (Complement Activation) | Intratumoral this compound | Significantly increased levels of complement fragment C5a in tumor homogenates 2.5 hours after treatment compared to vehicle. | |

| B16F10 Melanoma (Synergy with anti-PD-1) | Suboptimal doses of this compound and anti-PD-1 | Only 6% of mice in the combination group developed a distal tumor within 35 days, compared to 38% with this compound alone, 62% with anti-PD-1 alone, and 77% in the mock-treated group. |

Experimental Protocol: In Vivo Mouse Melanoma Model

-

Animal Model: α1,3GT-/- mice are used. These mice are immunized to ensure the production of anti-Gal antibodies.

-

Tumor Induction: B16F10 or JB/RH melanoma cells, which lack α-Gal expression, are injected subcutaneously into the flank of the mice. For abscopal effect studies, tumors are induced on both flanks.

-

This compound Administration: Once tumors reach a specified size (e.g., 2-5 mm in diameter), this compound is administered via intratumoral injection. A typical dosing regimen is two injections of 1-1.25 mg this compound, 24 hours apart.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly for the duration of the study.

-

Survival Analysis: Animal survival is monitored, with euthanasia performed when tumors reach a predetermined size.

-

Complement Activation Measurement: For complement activation studies, tumors are excised a few hours after this compound injection. The concentration of complement components, such as C5a, in the tumor homogenate is measured by ELISA.

Clinical Development: Phase 1/2a Study in Solid Tumors

A first-in-human, Phase 1/2a, multicenter, open-label study (NCT03593226) was conducted to evaluate the safety, tolerability, and biological activity of this compound in patients with unresectable metastatic solid tumors.

Study Design and Endpoints

-

Part 1 (Dose Escalation): Assessed the safety and tolerability of escalating doses of intratumorally injected this compound as a monotherapy to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).

-

Part 2 (Dose Expansion): Evaluated the safety, tolerability, and anti-tumor activity of this compound at the RP2D as a monotherapy in a basket cohort of multiple solid tumor types.

-

Primary Endpoint: Safety and tolerability of this compound.

-

Secondary Endpoints: Generation of an immune response and markers of clinical efficacy.

Key Clinical Findings

The study met its primary endpoint, demonstrating that this compound is safe and well-tolerated.

Data Summary: Phase 1/2a Clinical Trial of this compound

| Parameter | Finding | Reference |

| Patient Population | 38 patients with unresectable metastatic solid tumors (including melanoma, colon, breast, squamous cell, sarcoma, cervical node, endometrial, and synovial cancers). | |

| Safety and Tolerability | This compound was safe and well-tolerated with no dose-limiting toxicities reported. Treatment-related adverse events were transient and mostly mild to moderate. The MTD was not reached, and the RP2D was determined to be up to 200mg. | |

| Clinical Response | Best overall response of stable disease (SD) was observed in 29% (11/38) of patients. | |

| Immune Response Biomarkers | - Most patients showed an increase in Alpha-Gal antibodies. - Increases in antigen-presenting cells (APCs) were observed in most tissue samples analyzed. - T-cell and macrophage tumor infiltration was seen in approximately one-third of evaluable patients' injected tumors and in approximately half of evaluable patients' uninjected lesions. |

Experimental Protocol: Clinical Trial Biomarker Analysis (General Overview)

-

Sample Collection: Tumor biopsies (from both injected and uninjected lesions) and blood samples are collected at baseline and at various time points during the study.

-

Immunohistochemistry (IHC): Tumor biopsies are analyzed by IHC to assess the infiltration of various immune cell populations, such as CD4+ T-helper cells, CD8+ cytotoxic T-cells, macrophages (CD68+), and dendritic cells (CD11c+ HLADR+).

-

Flow Cytometry: Peripheral blood mononuclear cells (PBMCs) are analyzed by flow cytometry to quantify changes in immune cell populations.

-

ELISA: Serum samples are analyzed by ELISA to measure the levels of anti-Gal antibodies.

References

- 1. Kickstarting the cancer immunity cycle with this compound [acir.org]

- 2. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Agi-134: An In-Depth Technical Guide to a Novel Immunotherapeutic for Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on Agi-134, a first-in-class, fully synthetic alpha-Gal glycolipid designed to activate a patient's own immune system to fight solid tumors. This compound presents a unique mechanism of action, transforming the tumor into an in situ vaccine to elicit a robust and systemic anti-tumor immune response. This document details the core preclinical data, experimental methodologies, and the underlying signaling pathways, offering a thorough resource for professionals in the field of oncology drug development.

Core Mechanism of Action

This compound is an amphiphilic molecule that spontaneously incorporates into the plasma membranes of tumor cells following intratumoral injection.[1] This process effectively "paints" the tumor cells with the alpha-Gal (Galα1-3Galβ1-4GlcNAc-R) epitope.[1] Humans, unlike most other mammals, do not express the alpha-Gal antigen and consequently have high titers of circulating anti-alpha-Gal (anti-Gal) antibodies due to exposure to gut bacteria.[2] this compound leverages this pre-existing immunity by directing these natural antibodies to the tumor site.

The binding of anti-Gal antibodies to this compound-coated tumor cells initiates a cascade of immune responses, primarily through two key pathways:

-

Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM and IgG antibodies activates the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) on the tumor cell surface and subsequent cell lysis.[1][3]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG antibodies opsonize the tumor cells, marking them for destruction by natural killer (NK) cells and other immune effector cells that recognize the Fc portion of the bound antibodies.

This initial destruction of tumor cells creates a pro-inflammatory microenvironment and releases a broad spectrum of tumor-associated antigens (TAAs). These antigens are then taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to their maturation and migration to lymph nodes. In the lymph nodes, the APCs present the TAAs to T cells, priming a systemic, T cell-mediated adaptive immune response against both the primary, injected tumor and distant, uninjected metastases (an abscopal effect).

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Efficacy of this compound

| Assay Type | Cell Lines | This compound Concentration | Key Findings | Reference |

| Complement-Dependent Cytotoxicity (CDC) | SW480 (human colon adenocarcinoma), A549 (human lung carcinoma) | Not specified | This compound treatment led to complement-dependent killing of tumor cells when incubated with normal human serum. | |

| Antibody-Dependent Cellular Cytotoxicity (ADCC) | A549 | 0.5 mg/ml | This compound treatment of A549 cells resulted in a significant increase in FcγRIIIa activation in a reporter assay, indicating the induction of ADCC. | |

| Phagocytosis by Macrophages | A549 | 500 µg/mL | This compound-treated A549 cells showed a higher rate of phagocytosis by human monocyte-derived macrophages compared to untreated cells. | |

| Antigen Cross-Presentation by Dendritic Cells | CHO-K1 cells expressing ovalbumin (CHO-OVA) | 500 µg/mL | Incubation of this compound-treated and complement-killed CHO-OVA cells with CD8α+ dendritic cells led to increased activation of OVA-specific OT-I T cells, demonstrating cross-presentation. |

In Vivo Efficacy of this compound in Murine Melanoma Models

| Animal Model | Treatment Regimen | Primary Tumor Response | Abscopal Effect (Untreated Distal Tumor) | Survival Benefit | Reference |

| α1,3GT-/- mice with B16.F10 melanoma | Two intratumoral injections of 1-1.25 mg this compound, 24 hours apart | 50% complete tumor regression | Contralateral tumors developed in only 16% of this compound-treated mice compared to 86% of PBS-treated mice. | Significant survival benefit, with only 23% of treated mice requiring euthanasia by day 27 compared to 43% in the control group. | |

| α1,3GT-/- mice with B16.OVA melanoma | Two intratumoral injections of 1-1.25 mg this compound, 24 hours apart | 67% complete tumor regression | Not specified | Not specified | |

| α1,3GT-/- mice with JB/RH melanoma | Not specified | Significant antitumor effects | Protection against contralateral tumor development for over 90 days. | Survival benefit observed. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental procedures involved in the preclinical evaluation of this compound.

Caption: Mechanism of action of this compound, from intratumoral injection to systemic anti-tumor immunity.

Caption: In vivo experimental workflow for evaluating the efficacy of this compound in murine melanoma models.

Detailed Experimental Protocols

Complement Deposition Assay

-

Cell Preparation: Human cancer cell lines (e.g., A549) are treated with varying concentrations of this compound or a control compound.

-

Incubation: The treated cells are incubated with 2.5–50% pooled normal human serum (NHS) as a source of complement and anti-Gal antibodies for 10–45 minutes at 37°C.

-

Staining: Cells are washed and then stained with fluorescently labeled antibodies specific for complement components, such as anti-C3b/C3bi or anti-C5b-9 (MAC).

-

Analysis: Complement deposition on the cell surface is quantified by flow cytometry.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Reporter Bioassay

-

Target Cell Preparation: A549 cells are incubated with 0.5 mg/ml this compound for 1 hour at 37°C and then washed.

-

Co-culture: Target cells are plated in 96-well plates and co-cultured with an ADCC reporter cell line (e.g., Jurkat cells engineered to express FcγRIIIa and an NFAT-driven luciferase reporter) at a 10:1 effector to target ratio. Affinity-purified human anti-Gal IgG (30 µg/mL) is added.

-

Incubation: The co-culture is incubated for 6 hours at 37°C.

-

Luminescence Measurement: A luciferase substrate is added, and the relative light units (RLU), indicative of FcγRIIIa activation, are measured using a bioluminescence plate reader.

In Vivo Murine Melanoma Model

-

Animal Model: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, lack alpha-Gal epitopes and can produce anti-Gal antibodies, are used.

-

Tumor Induction: Mice are subcutaneously injected with B16.F10 or JB/RH melanoma cells, which do not express alpha-Gal. For abscopal effect studies, tumors are induced on both flanks.

-

Treatment: Once tumors reach a treatable size, they receive two intratumoral injections of this compound (1-1.25 mg in PBS) or PBS as a control, administered 24 hours apart.

-

Monitoring: Primary and distal tumor growth is monitored for up to 90 days. Survival is also assessed.

-

Complement Activation Analysis: In a separate cohort, tumors are excised 2-2.5 hours after a single intratumoral injection, and the concentration of complement fragment C5a in tumor homogenates is determined by ELISA.

Conclusion

The preclinical data for this compound strongly support its novel mechanism of action as an in situ tumor vaccine. By leveraging the naturally present anti-Gal antibodies, this compound effectively initiates a potent local and systemic anti-tumor immune response. The robust tumor regression, significant survival benefits, and the induction of an abscopal effect in preclinical melanoma models highlight the therapeutic potential of this approach. Furthermore, synergistic effects have been observed when this compound is combined with anti-PD-1 checkpoint inhibitors, suggesting its potential to enhance the efficacy of other immunotherapies. These compelling preclinical findings have paved the way for clinical investigation of this compound in patients with solid tumors.

References

- 1. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. immuno-oncologynews.com [immuno-oncologynews.com]

The Role of Anti-Gal Antibodies in AGI-134 Mediated Anti-Tumor Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of AGI-134, a synthetic α-Gal glycolipid, and the pivotal role of pre-existing anti-Gal antibodies in initiating a robust anti-tumor immune response. This compound represents a novel in-situ cancer vaccine approach, converting tumor cells into an autologous vaccine to trigger a patient-specific systemic immune attack against solid tumors. This document provides a comprehensive overview of the preclinical and clinical data, detailed experimental methodologies, and the underlying immunological pathways.

Introduction: Harnessing a Pre-existing Immune Arsenal

Humans, apes, and Old World monkeys naturally produce high titers of antibodies against the carbohydrate epitope galactose-α-1,3-galactose-β-1,4-N-acetylglucosamine (α-Gal).[1][2][3] This is due to the inactivation of the α-1,3-galactosyltransferase (α1,3GT) gene in these species, leading to the immune system recognizing α-Gal, present on glycoproteins and glycolipids of non-primate mammals and bacteria, as a foreign antigen.[1][2] this compound is a synthetic, glycolipid-like small molecule that leverages this abundant, pre-existing pool of anti-Gal antibodies to instigate a powerful and targeted anti-tumor response.

This compound is designed for intratumoral administration, where its lipid component facilitates insertion into the plasma membranes of cancer cells. This process effectively decorates the tumor cells with α-Gal epitopes, marking them for destruction by the host immune system.

Mechanism of Action: A Cascade of Immune Activation

The intratumoral injection of this compound initiates a multi-faceted immune cascade, transforming the tumor into an in-situ personalized vaccine. This process can be broken down into several key steps:

-

α-Gal Epitope Presentation: this compound spontaneously incorporates into the tumor cell membrane, presenting the α-Gal epitope on the cell surface.

-

Anti-Gal Antibody Binding: Pre-existing anti-Gal IgM and IgG antibodies in the patient's circulation recognize and bind to the newly presented α-Gal epitopes on the tumor cells.

-

Initiation of Effector Functions: This antibody binding triggers two primary effector mechanisms:

-

Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM, a potent activator of the classical complement pathway, and IgG leads to the formation of the Membrane Attack Complex (MAC) on the tumor cell surface, resulting in cell lysis.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Anti-Gal IgG-coated tumor cells are recognized by Natural Killer (NK) cells via their Fcγ receptors, leading to the release of cytotoxic granules and subsequent tumor cell apoptosis.

-

-

Tumor Lysis and Antigen Release: The combined effects of CDC and ADCC lead to the destruction of tumor cells and the release of a broad spectrum of tumor-associated antigens (TAAs) and neoantigens.

-

Antigen Presenting Cell (APC) Activation and Antigen Presentation: The lysed tumor cells and cellular debris, now opsonized with anti-Gal antibodies and complement components, are efficiently phagocytosed by antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. This process is enhanced by the pro-inflammatory tumor microenvironment created by complement activation.

-

T-Cell Priming and Systemic Immunity: Activated APCs migrate to draining lymph nodes and present the engulfed tumor antigens to T cells. This leads to the priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.

-

Systemic Anti-Tumor Response (Abscopal Effect): The newly generated tumor-specific T cells enter systemic circulation and can recognize and eliminate distant, untreated metastatic lesions, a phenomenon known as the abscopal effect.

This entire process effectively converts the patient's own tumor into a personalized vaccine, stimulating a durable and systemic anti-tumor immunity.

Preclinical Data

In Vitro Studies

In vitro experiments have demonstrated the fundamental mechanisms of this compound action. Treatment of human cancer cell lines (e.g., A549 lung carcinoma, SW480 colon adenocarcinoma) with this compound resulted in:

-

Increased binding of human anti-Gal IgG and IgM antibodies.

-

Complement deposition (C3b/C3bi and C5b-9) on the cell surface.

-

Enhanced complement-dependent cytotoxicity (CDC) in the presence of normal human serum.

-

Increased NK cell-mediated antibody-dependent cell-mediated cytotoxicity (ADCC).

-

Enhanced phagocytosis of tumor cells by macrophages.

-

Cross-presentation of tumor-associated antigens by dendritic cells, leading to the activation of antigen-specific CD8+ T cells.

In Vivo Mouse Models

Studies in α-1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, produce anti-Gal antibodies, have provided compelling evidence of this compound's anti-tumor efficacy.

| Model | Treatment | Outcome | Reference |

| B16-F10 Melanoma | Two intratumoral injections of this compound (24 hours apart) | 50% complete tumor regression | |

| JB/RH Melanoma | Two intratumoral injections of this compound (24 hours apart) | 67% complete tumor regression | |

| B16-F10 Melanoma (Dual-flank) | Single intratumoral injection into the primary tumor | Contralateral tumors developed in only 16% of this compound-treated mice vs. 86% in PBS-treated mice | |

| B16-F10 Melanoma (Combination) | Suboptimal doses of this compound + anti-PD-1 antibody | Distal tumor development in 6% of mice vs. 38% with this compound alone, 62% with anti-PD-1 alone, and 77% in mock-treated mice |

These studies demonstrate that intratumoral this compound leads to regression of the injected primary tumor and induces a potent systemic anti-tumor response (abscopal effect) that prevents the growth of distant, untreated tumors. Furthermore, this compound shows a synergistic effect when combined with an anti-PD-1 immune checkpoint inhibitor.

Clinical Data

A Phase 1/2a, open-label, multicenter study (NCT03593226) was conducted to evaluate the safety, tolerability, and anti-tumor activity of this compound in patients with unresectable metastatic solid tumors.

Study Design

The study consisted of two parts:

-

Part 1: Dose Escalation: Five patients received escalating doses of this compound to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).

-

Part 2: Dose Expansion: 33 patients received the RP2D of this compound.

Safety and Tolerability

This compound was found to be safe and well-tolerated. No dose-limiting toxicities were observed, and the MTD was not reached. Treatment-related adverse events were mostly transient and of mild to moderate severity. The RP2D was determined to be up to 200mg.

Clinical Activity and Immune Response

| Endpoint | Result | Reference |

| Clinical Response | ||

| Best Overall Response | 29% of patients achieved stable disease | |

| Immune Biomarkers | ||

| Anti-α-Gal Antibodies | Increase observed in most patients analyzed | |

| Tumor Infiltration (Injected Lesions) | ||

| T helper cells (CD3+CD4+) | Increase in 29% of evaluable patients | |

| Cytotoxic T cells (CD3+CD8+) | Increase in 35% of evaluable patients | |

| Macrophages (CD68+) | Increase in 24% of evaluable patients | |

| Tumor Infiltration (Uninjected Lesions) | ||

| T helper cells (CD3+CD4+) | Increase in 47% of evaluable patients | |

| Cytotoxic T cells (CD3+CD8+) | Increase in 47% of evaluable patients | |

| Macrophages (CD68+) | Increase in 47% of evaluable patients | |

| Antigen Presenting Cells (APCs) | Increase in conventional dendritic cells (CD11c+ HLADR+) within or outside the tumor in 59% of evaluable patients |

The results from the Phase 1/2a study demonstrate that this compound can induce a systemic immune response, as evidenced by the infiltration of immune cells into both injected and uninjected tumors. The observation of stable disease in a significant portion of patients, including those who had previously failed checkpoint inhibitor therapy, is encouraging.

Experimental Protocols

Complement-Dependent Cytotoxicity (CDC) Assay

Objective: To determine the ability of this compound-coated tumor cells to be lysed by complement in the presence of anti-Gal antibodies.

Methodology:

-

Cell Preparation: Target tumor cells (e.g., A549) are harvested and washed.

-

This compound Labeling: Cells are incubated with varying concentrations of this compound (or PBS as a control) to allow for incorporation into the cell membrane.

-

Washing: Cells are washed to remove any unincorporated this compound.

-

Incubation with Serum: The labeled cells are incubated with normal human serum (as a source of complement and anti-Gal antibodies) or heat-inactivated serum (as a negative control).

-

Cell Viability Assessment: Cell viability is assessed using a viability dye (e.g., calcein-AM release assay or propidium iodide staining) and quantified by fluorometry or flow cytometry.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To measure the ability of this compound-coated tumor cells to be killed by NK cells in the presence of anti-Gal antibodies.

Methodology:

-

Target Cell Preparation: Target tumor cells are labeled with this compound as described in the CDC assay protocol.

-

Effector Cell Preparation: Effector cells (e.g., primary human NK cells or an NK cell line) are prepared.

-

Co-incubation: The this compound-labeled target cells are co-incubated with the effector cells at a specific effector-to-target (E:T) ratio in the presence of purified human anti-Gal IgG.

-

Cytotoxicity Measurement: Cell lysis is measured using a standard cytotoxicity assay, such as a calcein-AM release assay or a luciferase-based reporter assay that measures FcγRIIIa activation.

Flow Cytometry for Complement Deposition

Objective: To quantify the deposition of complement components on the surface of this compound-treated tumor cells.

Methodology:

-

Cell Labeling and Serum Incubation: Tumor cells are treated with this compound and incubated with normal human serum as described in the CDC assay.

-

Staining: Cells are washed and then stained with fluorescently labeled antibodies specific for complement components, such as anti-C3b/C3bi or anti-C5b-9 (MAC).

-

Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured by flow cytometry to quantify the amount of complement deposition.

In Vivo Mouse Model Experimental Design

Objective: To evaluate the in vivo anti-tumor efficacy and abscopal effect of this compound.

Methodology:

-

Animal Model: α1,3GT-/- mice are used as they produce anti-Gal antibodies.

-

Tumor Implantation: Mice are subcutaneously inoculated with melanoma cells (e.g., B16-F10 or JB/RH) on one or both flanks.

-

Treatment: Once tumors reach a palpable size, one tumor (in the dual-flank model) is injected intratumorally with this compound or a vehicle control.

-

Tumor Growth Monitoring: The growth of both the injected and the contralateral, uninjected tumor is monitored over time by caliper measurements.

-

Survival Analysis: Animal survival is monitored as an endpoint.

Visualizations

Caption: this compound Mechanism of Action Signaling Pathway.

Caption: Experimental Workflows for this compound Evaluation.

Conclusion

This compound, in conjunction with the body's natural anti-Gal antibodies, represents a promising and innovative approach to cancer immunotherapy. By transforming solid tumors into in-situ personalized vaccines, this compound has demonstrated the potential to induce a robust, systemic, and durable anti-tumor immune response. The preclinical and early clinical data support its continued development, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors, for the treatment of a wide range of solid tumors. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals in the field of immuno-oncology.

References

- 1. This compound: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asco.org [asco.org]

- 3. repository.escholarship.umassmed.edu [repository.escholarship.umassmed.edu]

Agi-134: A Technical Guide to In Situ Tumor Vaccination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agi-134 is a novel, synthetic glycolipid designed to convert solid tumors into personalized, in situ autologous vaccines. Administered intratumorally, this compound integrates into the membranes of cancer cells, displaying the α-Gal epitope (Galα1-3Galβ1-4GlcNAc). This triggers a cascade of immune events, initiated by the binding of pre-existing, naturally occurring anti-Gal antibodies. This leads to tumor cell destruction, the release of tumor-associated antigens (TAAs), and the induction of a systemic, tumor-specific T-cell response. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Core Mechanism of Action

This compound's therapeutic strategy is centered on redirecting a potent, pre-existing humoral immune response directly against malignant tissues. The core mechanism can be dissected into a localized initiation phase and a systemic adaptive response.

Initiation Phase: Localized Tumor Destruction

Upon intratumoral injection, the lipid tail of this compound facilitates its incorporation into the plasma membranes of tumor cells, effectively decorating them with the foreign α-Gal antigen[1][2]. Humans, unlike most other mammals, do not express the α-Gal epitope and consequently possess high titers of circulating anti-Gal IgM and IgG antibodies, primarily developed in response to gut microflora.

The binding of these anti-Gal antibodies to the this compound-labeled tumor cells initiates two primary cytotoxic pathways:

-

Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM, a potent activator of the classical complement pathway, and to a lesser extent IgG, triggers the complement cascade. This results in the formation of the Membrane Attack Complex (MAC), which creates pores in the tumor cell membrane, leading to osmotic lysis[1][2]. Key components of this pathway, including the deposition of C3b and the formation of the C5b-9 MAC, have been observed in preclinical models[1].

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG antibodies opsonize the tumor cells, which are then recognized by Fcγ receptors (FcγRIIIa or CD16) on the surface of immune effector cells, primarily Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules containing perforin and granzymes, inducing apoptosis in the target tumor cells.

This initial wave of tumor cell destruction is critical for creating a pro-inflammatory tumor microenvironment and releasing a broad spectrum of TAAs.

Systemic Phase: Induction of a Tumor-Specific Adaptive Immune Response

The lysis of tumor cells releases a diverse repertoire of patient-specific TAAs, which are now opsonized with anti-Gal antibodies and complement fragments. This debris is readily phagocytosed by antigen-presenting cells (APCs), most notably dendritic cells (DCs).

The uptake of these opsonized tumor antigens is followed by processing and cross-presentation on MHC class I molecules to naive CD8+ T cells in the draining lymph nodes. Preclinical studies have shown that this cross-presentation is particularly efficient in CD8α+ DCs and is dependent on the DNGR-1 receptor, which recognizes exposed actin filaments in necrotic cells. This leads to the activation and clonal expansion of tumor-specific cytotoxic T lymphocytes (CTLs). These CTLs can then traffic throughout the body to identify and eliminate both the primary, injected tumor and distant, untreated metastases, an outcome known as the abscopal effect.

Data Presentation

Preclinical Efficacy in Murine Melanoma Models

This compound has demonstrated significant anti-tumor activity in α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, lack the α-Gal epitope and can be induced to produce anti-Gal antibodies.

| Study | Tumor Model | Treatment Group | Primary Tumor Outcome | Secondary (Distal) Tumor Outcome | Survival | Reference |

| Shaw et al., 2019 | B16F10 Melanoma | This compound | Significant tumor regression | 16% of mice developed distal tumors | Not specified | |

| Shaw et al., 2019 | B16F10 Melanoma | PBS Control | Progressive tumor growth | 86% of mice developed distal tumors | Not specified | |

| Shaw et al., 2019 | JB/RH Melanoma | This compound | Not specified | Protection from contralateral tumor development | Improved survival |

Synergy with Anti-PD-1 Therapy

The immunogenic environment created by this compound suggests a synergistic potential with checkpoint inhibitors.

| Study | Tumor Model | Treatment Group | Distal Tumor Development (within 35 days) | Reference |

| Shaw et al., 2019 | B16F10 Melanoma | Mock-treated | 77% | |

| Shaw et al., 2019 | B16F10 Melanoma | Suboptimal anti-PD-1 | 62% | |

| Shaw et al., 2019 | B16F10 Melanoma | Suboptimal this compound | 38% | |

| Shaw et al., 2019 | B16F10 Melanoma | This compound + anti-PD-1 | 6% |

Phase I/IIa Clinical Trial (NCT03592224) Results

A first-in-human, open-label study evaluated the safety and biological activity of intratumoral this compound in patients with unresectable metastatic solid tumors.

| Parameter | Finding | Reference |

| Patient Population | 38 patients with unresectable metastatic solid tumors | |

| Safety | This compound was safe and well-tolerated with no dose-limiting toxicities. The maximum tolerated dose was not reached. | |

| Recommended Part 2 Dose | Up to 200mg | |

| Adverse Events | Treatment-related adverse events were mostly transient and mild to moderate. | |

| Efficacy | 29% of patients achieved a best overall response of stable disease. | |

| Immune Response Biomarkers (in evaluable patients) | ||

| Increase in Alpha-Gal antibodies | Observed in most patients analyzed. | |

| Increase in conventional dendritic cells (CD11c+ HLADR+) | 59% (10/17) within or outside the tumor. | |

| Increase in T helper cells (CD3+CD4+) | 29% (5/17) in injected lesions and 47% (8/17) in un-injected lesions. | |

| Increase in Cytotoxic T cells (CD3+CD8+) | 35% (6/17) in injected lesions, and 47% (8/17) in un-injected lesions. | |

| Increase in macrophages (CD68+) | 24% (4/17) in injected lesions and 47% (5/17) in un-injected lesions. |

Experimental Protocols

The following protocols are synthesized from the methods described in Shaw et al., 2019, Cancer Cell International.

In Vitro: Complement-Dependent Cytotoxicity (CDC) Assay

-

Cell Culture: Culture human cancer cell lines (e.g., A549, SW480) in appropriate media and conditions.

-

This compound Labeling: Resuspend cells at 1 x 10^6 cells/mL in PBS. Add this compound to the desired final concentration (e.g., 100 µg/mL) and incubate for 1 hour at 37°C.

-

Washing: Wash the cells three times with PBS to remove unincorporated this compound.

-

Complement Incubation: Resuspend the labeled cells in media containing normal human serum (NHS) as a source of complement and anti-Gal antibodies, at a concentration of 2.5-50%. Incubate for 10-45 minutes at 37°C.

-

Viability Staining: Stain the cells with a viability dye (e.g., propidium iodide or DAPI).

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of dead cells.

In Vitro: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

-

Target Cell Preparation: Label tumor cells with this compound as described in the CDC protocol.

-

Effector Cell Preparation: Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs).

-

Co-culture: Co-culture the this compound-labeled target cells with NK cells at various effector-to-target ratios (e.g., 10:1, 5:1, 2.5:1) in the presence of human serum.

-

Incubation: Incubate the co-culture for 4 hours at 37°C.

-

Cytotoxicity Measurement: Measure target cell lysis using a standard assay, such as a lactate dehydrogenase (LDH) release assay or a chromium-51 release assay.

In Vivo: Dual-Flank Tumor Model for Abscopal Effect

-

Animal Model: Use α1,3GT-/- mice. Immunize the mice to induce the production of anti-Gal antibodies (e.g., with rabbit red blood cells).

-

Tumor Inoculation: Subcutaneously inject B16F10 melanoma cells into the right flank (primary tumor) and a lower dose of B16F10 cells into the left flank (secondary/distal tumor).

-

Treatment: When the primary tumors reach a predetermined size (e.g., 5 mm in diameter), inject a single dose of this compound (e.g., 1 mg in 100 µL PBS) intratumorally into the primary tumor. Control mice receive an intratumoral injection of PBS.

-

Monitoring: Monitor the growth of both the primary and secondary tumors over time using calipers.

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines.

Mandatory Visualizations

Caption: this compound Mechanism of Action: From Local Destruction to Systemic Immunity.

Caption: Experimental Workflow for In Vivo Assessment of the Abscopal Effect.

Conclusion

This compound represents a promising and innovative approach to cancer immunotherapy by leveraging a pre-existing and potent arm of the immune system to initiate a personalized anti-tumor response. The preclinical data strongly support its mechanism of action, demonstrating both local tumor control and a systemic, abscopal effect that is synergistic with checkpoint inhibition. Early clinical data indicate a favorable safety profile and provide evidence of immune activation in patients. As a readily synthesized small molecule, this compound offers a potentially scalable and "off-the-shelf" solution to generate a patient-specific anti-tumor vaccine in situ. Further clinical investigation is warranted to fully elucidate its therapeutic potential in a range of solid tumors.

References

- 1. BioLineRx Announces Results from Phase 1/2a Study of Investigational Anti-Tumor Vaccine this compound in Metastatic Solid Tumors | BioLineRx [ir.biolinerx.com]

- 2. BioLineRx Announces Results from Phase 1/2a Study of Investigational Anti-Tumor Vaccine this compound in Metastatic Solid Tumors | BioLineRx [ir.biolinerx.com]

Methodological & Application

Application Notes and Protocols for Intratumoral Administration of Agi-134 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intratumoral administration of Agi-134 in preclinical mouse models. This compound is a synthetic alpha-Gal (α-Gal) glycolipid designed to induce a robust, systemic anti-tumor immune response.[1][2] By incorporating into the tumor cell membrane, this compound effectively "paints" cancer cells with a neoantigen, targeting them for destruction by pre-existing anti-Gal antibodies.[3] This process initiates a cascade of immune events, transforming the tumor into an in situ vaccine.[4]

Mechanism of Action

This compound leverages the natural abundance of anti-Gal antibodies in humans and α1,3-galactosyltransferase knockout (α1,3GT-/-) mice. Upon intratumoral injection, this compound integrates into the plasma membrane of tumor cells. Circulating anti-Gal antibodies then bind to the α-Gal epitope on this compound, triggering two primary effector mechanisms:

-

Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM and IgG antibodies activates the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) and subsequent lysis of tumor cells.

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG antibodies opsonize the tumor cells, marking them for destruction by natural killer (NK) cells and other immune effector cells via Fcγ receptor engagement.

The resulting tumor cell death and the creation of a pro-inflammatory microenvironment facilitate the uptake of tumor-associated antigens (TAAs) by antigen-presenting cells (APCs), such as dendritic cells. These APCs then prime and activate tumor-specific CD8+ T cells, leading to a systemic anti-tumor immune response that can target both the primary, injected tumor and distant, uninjected metastases (an abscopal effect).

Signaling Pathway and Immune Cascade

Caption: Mechanism of action of this compound.

Preclinical Efficacy in Mouse Models

Preclinical studies in mouse models of melanoma have demonstrated the potent anti-tumor activity of intratumorally administered this compound.

| Mouse Model | Treatment Group | Dosing Regimen | Primary Tumor Response | Survival Benefit | Abscopal Effect | Reference |

| B16-F10 Melanoma (α1,3GT-/- mice) | This compound | 1.25 mg, 2 injections, 24h apart | 50% complete regression | Significant increase in survival | Not specified in this study | |

| B16-OVA Melanoma (α1,3GT-/- mice) | This compound | Not specified | 67% complete regression | Not specified in this study | Not specified in this study | |

| B16-F10 Melanoma (α1,3GT-/- mice) | PBS Control | 2 injections, 24h apart | 24% regression | - | - | |

| B16-OVA Melanoma (α1,3GT-/- mice) | PBS Control | Not specified | 0% regression | - | - | |

| Dual Flank B16-F10 Melanoma (α1,3GT-/- mice) | This compound | Single injection into primary tumor | Regression of primary tumor | Not specified | Protection from development of uninjected, contralateral tumors |

Experimental Protocols

The following protocols are based on published studies and standard laboratory procedures for in vivo mouse experiments.

Experimental Workflow

Caption: Experimental workflow for this compound studies in mice.

Animal Model and Tumor Implantation

-

Animal Strain: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice are essential as they, like humans, do not express the α-Gal epitope and can mount an anti-Gal antibody response.

-

Cell Line: B16-F10 murine melanoma cells, which are known to be poorly immunogenic and do not express α-Gal, are a suitable model.

-

Procedure:

-

Culture B16-F10 cells in appropriate media (e.g., DMEM with 10% FBS).

-

Harvest cells and prepare a single-cell suspension in sterile, ice-cold PBS at a concentration of 2.5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the flank of each mouse using a 27-30 gauge needle.

-

Allow tumors to establish and grow to a palpable size of approximately 2-4 mm in diameter before starting treatment.

-

Preparation and Administration of this compound

-

Formulation: Dissolve this compound in sterile phosphate-buffered saline (PBS).

-

Dosage:

-

For tumor regression studies, a dose of 1.25 mg per injection has been used.

-

For studies focusing on complement activation, a single dose of 1 mg has been employed.

-

-

Administration:

-

Prepare a solution of this compound in PBS to deliver the desired dose in an injection volume of 50-100 µL.

-

Using a 28-30 gauge insulin syringe, slowly inject the this compound solution directly into the center of the tumor.

-

For a two-dose regimen, administer the second injection 24 hours after the first.

-

The control group should receive intratumoral injections of the vehicle (PBS) following the same volume and schedule.

-

Monitoring and Efficacy Readouts

-

Tumor Growth:

-

Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers.

-

Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.

-

-

Survival: Monitor the mice for signs of distress and euthanize them when tumors reach a predetermined endpoint (e.g., >1.5 cm in diameter, ulceration, or signs of morbidity) in accordance with institutional animal care and use committee guidelines.

-

Abscopal Effect: For dual-flank tumor models, monitor the growth of the uninjected, contralateral tumor as a measure of the systemic anti-tumor response.

Pharmacodynamic and Immune Analysis

-

Complement Activation:

-

Excise tumors at an early time point after this compound injection (e.g., 2-2.5 hours).

-

Homogenize the tumors and measure the levels of complement components, such as C5a, in the tumor homogenate supernatant by ELISA.

-

-

Immune Cell Infiltration:

-

Harvest tumors at specified time points post-treatment.

-

Fix the tumors in formalin and embed in paraffin.

-

Perform immunohistochemistry (IHC) on tumor sections using antibodies against immune cell markers (e.g., CD4, CD8 for T cells; F4/80 for macrophages).

-

Conclusion

Intratumoral administration of this compound represents a promising immunotherapeutic strategy that leverages a pre-existing immune mechanism to generate a personalized, systemic anti-tumor response. The protocols outlined above provide a framework for preclinical evaluation of this compound's efficacy and mechanism of action in relevant mouse models. Careful adherence to these methodologies will enable researchers to further explore the potential of this novel in situ vaccine approach.

References

- 1. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. animalcare.jhu.edu [animalcare.jhu.edu]

- 3. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

AGI-134 Treatment Protocol for JB/RH Melanoma Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract